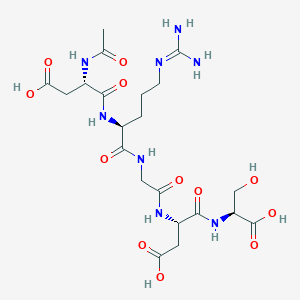
2,2-Dimethylbut-3-ynoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylbut-3-ynoyl chloride is a chemical compound with the molecular formula C6H7ClO . It is a colorless, flammable liquid that is commonly used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular weight of 2,2-Dimethylbut-3-ynoyl chloride is 130.57 . The InChI code for this compound is 1S/C6H7ClO/c1-4-6(2,3)5(7)8/h1H,2-3H3 and the InChI key is GIRWNFBPTYBWLY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethylbut-3-ynoyl chloride are as follows: It has a molecular weight of 130.57 g/mol . The compound is a colorless, flammable liquid .Aplicaciones Científicas De Investigación
Electrochemical Surface Finishing and Energy Storage
A significant area of application for compounds related to 2,2-Dimethylbut-3-ynoyl chloride involves electrochemical technologies, particularly with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs). These have been applied in electroplating and energy storage technologies, highlighting the interest in similar compounds for surface finishing and energy storage applications. The advancement in this field is attributed to the easier handling of RTILs and their mixtures with other materials compared to the past, indicating a potential for exploring similar compounds in these applications (Tsuda, Stafford, & Hussey, 2017).
Thermal Degradation of Polymers
Another research direction involves the study of thermal degradation mechanisms in polymers such as poly(vinyl chloride) (PVC). Understanding the structural and mechanistic aspects of this process is crucial for developing more stable and durable materials. The findings from these studies can inform the use of related compounds as stabilizers or modifiers in polymer formulations to enhance thermal stability and extend the life of polymer-based materials (Starnes, 2002).
Alternative Fuels and Energy Conversion
Research on dimethyl ether (DME) as an alternative to conventional diesel fuel for compression ignition (CI) engines points towards a growing interest in exploring alternative fuels and energy sources. This review article underscores the environmental and energy security benefits of alternative fuels like DME, suggesting a potential interest in similar compounds for their properties related to combustion performance, exhaust emission characteristics, and energy conversion efficiency (Park & Lee, 2014).
Water Treatment and Environmental Remediation
The exploration of electrochemical processes for the removal of organic and inorganic contaminants from water showcases an interest in compounds that can either facilitate these processes or serve as models for the development of new treatment agents. The role of chloride and bromide ions in affecting the performance of electrochemical treatment systems highlights the importance of understanding the behavior of related compounds in environmental remediation technologies (Radjenovic & Sedlak, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dimethylbut-3-ynoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-4-6(2,3)5(7)8/h1H,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRWNFBPTYBWLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylbut-3-ynoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



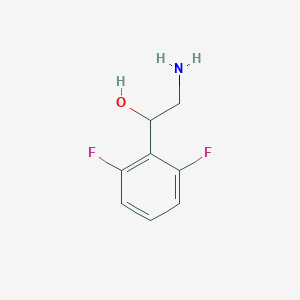
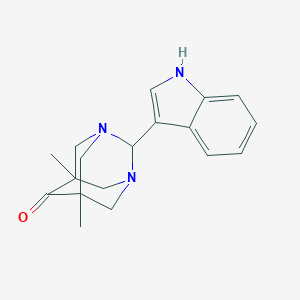
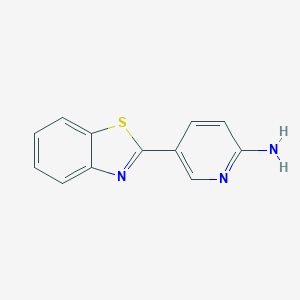
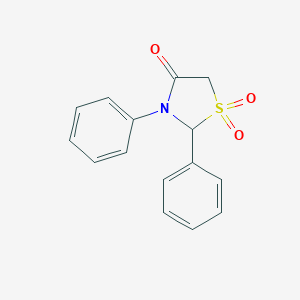
![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)

![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)
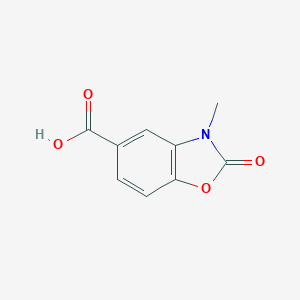
![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)
